molecular formula C12H19NO2 B13538249 1-(4-(Diethylamino)phenyl)ethane-1,2-diol

1-(4-(Diethylamino)phenyl)ethane-1,2-diol

Cat. No.: B13538249
M. Wt: 209.28 g/mol
InChI Key: VJMAIZLCLAWUSS-UHFFFAOYSA-N
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Description

1-(4-(Diethylamino)phenyl)ethane-1,2-diol is a synthetic organic compound characterized by a phenyl ring substituted with a diethylamino group (–N(C₂H₅)₂) at the para position and a vicinal diol (–CH(OH)CH₂OH) at the adjacent carbon. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the electron-donating diethylamino group and hydrogen-bonding capacity from the diol moiety.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[4-(diethylamino)phenyl]ethane-1,2-diol

InChI

InChI=1S/C12H19NO2/c1-3-13(4-2)11-7-5-10(6-8-11)12(15)9-14/h5-8,12,14-15H,3-4,9H2,1-2H3

InChI Key

VJMAIZLCLAWUSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(CO)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-(Diethylamino)phenyl)ethane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 4-(diethylamino)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-(Diethylamino)phenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(Diethylamino)phenyl)ethane-1,2-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)phenyl)ethane-1,2-diol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The diethylamino derivative belongs to a broader class of 1-aryl-ethane-1,2-diols, where the aryl group's substituents significantly influence reactivity, stability, and applications. Key analogs include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications
1-(4-Methoxyphenyl)ethane-1,2-diol (H-gly) 4-OCH₃ C₉H₁₂O₃ 168.19 g/mol Lignin model studies
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G-gly) 3-OCH₃, 4-OCH₃ C₁₀H₁₄O₄ 198.22 g/mol Natural product isolation
1-(4-Hydroxyphenyl)ethane-1,2-diol 4-OH C₈H₁₀O₃ 154.16 g/mol Antioxidant potential
1-(4-(tert-Butyl)phenyl)ethane-1,2-diol 4-C(CH₃)₃ C₁₂H₁₈O₂ 194.27 g/mol Enhanced hydrophobicity
1-(4-(Trifluoromethyl)phenyl)ethane-1,2-diol 4-CF₃ C₉H₉F₃O₂ 206.16 g/mol Electron-withdrawing effects

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Bulky substituents (e.g., tert-butyl) reduce reactivity in nucleophilic environments but enhance thermal stability .
  • Natural vs. Synthetic Origins: Compounds like 1-(3,4-dimethoxyphenyl)ethane-1,2-diol are isolated from plants , whereas diethylamino derivatives are typically synthetic.

Stability and Degradation Pathways

  • Acidic/Basic Conditions: Analogs such as 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethane-1,2-diol undergo degradation via cleavage of the diol moiety under acidic/basic stress, forming smaller fragments (e.g., m/z 184) . The diethylamino group may stabilize the compound under basic conditions but increase susceptibility to oxidation.
  • Oxidative Stress : Electron-rich substituents (e.g., –OCH₃, –N(C₂H₅)₂) may accelerate oxidative degradation compared to halogenated derivatives .

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